3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
“3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound with the molecular formula C9H9N3O . It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen . Oxadiazoles are known for their wide range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of oxadiazoles, including “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are usually characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” has been studied using single crystal X-ray diffraction method . The analysis revealed an intramolecular hydrogen bond between the N atom of the oxadiazole moiety and the NH2 group .Chemical Reactions Analysis
The chemical reactions involving “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds often involve dehydrative cyclization and desulfurization/intramolecular rearrangement . These reactions can yield diverse periphery functionalities .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 374.8±44.0 °C at 760 mmHg, and a flash point of 180.5±28.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Antibacterial Activity
Compounds with a 1,3,4-oxadiazole moiety, such as 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline , have been studied for their antibacterial properties. Preliminary screenings have shown moderate antibacterial action against various bacterial strains including S. aureus, E. faecalis, E. coli, and K. pneumoniae with MIC (Minimum Inhibitory Concentration) values reported .
Anticancer Activity
The 1,3,4-oxadiazole derivatives are also being explored for their potential anti-cancer activities. Research indicates that these compounds may have applications in targeting and inhibiting the growth of cancer cells .
Oral Bioavailability
In silico studies suggest that compounds with a 1,3,4-oxadiazole structure are likely to comply with Lipinski’s Rule of Five, indicating positive oral bioavailability. This makes them potential candidates for oral therapeutic agents .
Pharmacological Activity
A broad spectrum of pharmacological activities has been associated with 1,3,4-oxadiazole derivatives. These activities span across various therapeutic areas, suggesting a wide range of potential medical applications .
Agricultural Applications
Derivatives of 1,3,4-oxadiazole have shown promise in agricultural applications as well. They exhibit a broad spectrum of biological activities that could be utilized in developing efficient and low-risk chemical pesticides to combat plant diseases .
Each of these fields presents a unique application for 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline and its derivatives. The ongoing research in these areas continues to uncover new potential uses and benefits of this compound.
MDPI - Antibacterial Activity IJNRD - Anticancer Activity Springer - Oral Bioavailability MDPI - Pharmacological Activity BMC Chemistry - Agricultural Applications
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting a broad range of potential targets.
Mode of Action
Compounds with a 1,3,4-oxadiazole moiety are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, enhancing the compound’s interaction with its targets .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that this compound could influence multiple pathways, depending on the specific targets it interacts with.
Result of Action
Similar compounds with a 1,3,4-oxadiazole moiety have been reported to exhibit various biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties, suggesting a broad range of potential effects.
Safety and Hazards
Future Directions
Oxadiazoles, including “3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline”, have been the focus of many research studies due to their wide range of biological activities . Future research may focus on developing novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities .
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVMRYJNAZIBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559943 | |
Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122733-40-8 | |
Record name | 3-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-Methyl-[1,3,4]oxadiazol-2-yl)-phenylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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